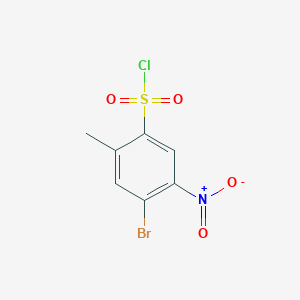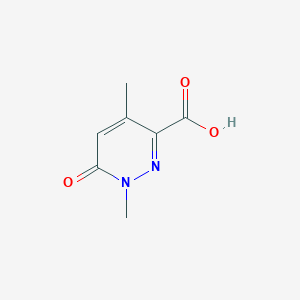
3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.278. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
3-Methyl-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, a derivative synthesized using 2,3-dichloropyridine, has demonstrated significant insecticidal activity. Specifically, it showed a 100% mortality rate at 1ppm against Plutella xylostella, highlighting its potential in agricultural pest control applications (Cong, Jiang, & Cheng, 2021).
Green Synthesis
A green, one-pot synthesis method for 2,3-dihydroquinazoline-4(1H)-ones, including this compound, has been developed. This approach uses isatoic anhydride, primary amines, and dialkyl acetylenedicarboxylates, highlighting an environmentally friendly and efficient synthesis pathway (Azimi & Azizian, 2016).
Photostability Tuning
Research on ruthenium(II) complexes containing pyridyltriazole ligands, including this compound derivatives, has demonstrated the ability to tune photostability through pH variation. This is significant for applications in light-emitting devices and sensors (Keyes et al., 1996).
Fluorescence Sensing
A dihydroquinazolinone derivative, specifically 2-(pyridine-2-yl)-2,3-dihydroquinazolin-4(1H)-one, has been developed as a "turn-off" fluorescence sensor for the selective detection of Cu2+ ions. This sensor is capable of detecting nanomolar levels of Cu2+ ions in tap water, showcasing its potential in environmental monitoring and analytical chemistry (Borase, Thale, & Shankarling, 2016).
Antimicrobial and Cytotoxicity Studies
Investigations into 3H-quinazolin-4-one derivatives, including this compound, have revealed their antimicrobial effects and cytotoxicity on human gingival fibroblasts. These studies are crucial for understanding the potential biomedical applications and safety profiles of these compounds (Demirel et al., 2019).
Lanthanide(III) Complexes
Synthesis of lanthanide(III) complexes with 2-pyridine-2-yl-3-[pyridine-2-carhoxylideneamino]-1,2-dihydioquinazolin-4-(3H)-one has been explored, showing potential in the development of new materials with unique magnetic and optical properties (Gudasi et al., 2005).
Properties
IUPAC Name |
3-methyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-13(12-8-4-5-9-15-12)16-11-7-3-2-6-10(11)14(17)18/h2-9,13,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZNNAFQJRSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/no-structure.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)






![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2434356.png)
